2-(2-Aminoethyl)pyridazin-3-one
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Overview
Description
2-(2-Aminoethyl)pyridazin-3-one is a chemical compound with the CAS Number: 215524-17-7 . It has a molecular weight of 139.16 . It is a derivative of pyridazin-3(2H)-one, which is a versatile pharmacophore of medicinal significance .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, including this compound, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives have diverse pharmacological activities, which makes them an attractive synthetic building block for designing and synthesis of new drugs . The easy functionalization at various ring positions of pyridazinones allows for a wide range of pharmacological effects .Physical and Chemical Properties Analysis
This compound is an oil with a molecular weight of 139.16 .Scientific Research Applications
Synthesis of Pyridazin-3-one Derivatives
Research has shown that 2-(2-Aminoethyl)pyridazin-3-one serves as a precursor for synthesizing a new class of pyridazin-3-one derivatives. These derivatives have been developed through reactions with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, leading to the creation of fused azines and other heterocyclic compounds with potential biological activities (Ibrahim & Behbehani, 2014). Additionally, a chemoselective synthesis method utilizing 2-aminopyridines and related compounds has been developed to produce substituted benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides, highlighting its versatility in organic synthesis and potential in biological systems (Padmaja, Balamurali, & Chanda, 2019).
Biological Significance in Drug Discovery
The compound and its derivatives have been implicated in the discovery and development of drugs with varied biological activities. One notable example is the optimization of pyridazin-3-one derivatives as histamine H3 receptor antagonists/inverse agonists, with implications for treating attentional and cognitive disorders. This showcases the compound's role in the central nervous system pharmacology, highlighting its pharmaceutical properties suitable for CNS drug development (Hudkins et al., 2011).
Antimicrobial and Anticonvulsant Activities
Pyridazin-3-one derivatives have been explored for their antimicrobial properties, with some compounds showing activity against various microorganisms, although the activity levels have varied (Alonazy, Al-Hazimi, & Korraa, 2009). Furthermore, the synthesis of different substituted pyridazinone derivatives has revealed significant anticonvulsant activity, contributing to the compound's potential in developing new treatments for epilepsy (Samanta et al., 2011).
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which 2-(2-aminoethyl)pyridazin-3-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.
Mode of Action
It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Based on the known activities of pyridazinone derivatives , it’s plausible that this compound could lead to a variety of cellular responses, depending on the specific targets and pathways it affects.
Properties
IUPAC Name |
2-(2-aminoethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTKTNLZDXKQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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